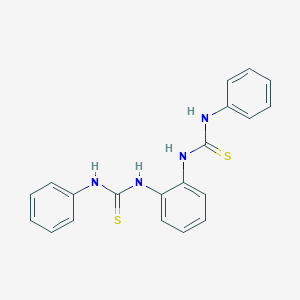

1,2-Bis(3-phenylthioureido)benzene

Description

1,2-Bis(3-phenylthioureido)benzene is a thiourea-derived compound characterized by two phenylthioureido groups symmetrically attached to a benzene ring at the 1,2-positions. Thiourea derivatives are widely studied for their diverse applications in coordination chemistry, catalysis, and materials science due to their strong ligand properties and ability to form stable metal complexes . To address its comparison with analogs, methodologies such as leveraging academic tools (e.g., Research Gate for literature access ) and AI-driven platforms (e.g., Deep Research for data aggregation ) would be essential to compile relevant studies.

Properties

CAS No. |

50521-79-4 |

|---|---|

Molecular Formula |

C20H18N4S2 |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

1-phenyl-3-[2-(phenylcarbamothioylamino)phenyl]thiourea |

InChI |

InChI=1S/C20H18N4S2/c25-19(21-15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-20(26)22-16-11-5-2-6-12-16/h1-14H,(H2,21,23,25)(H2,22,24,26) |

InChI Key |

XJGJAGAYLOLLML-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2NC(=S)NC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2NC(=S)NC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Thiourea derivatives share a common backbone but differ in substituents. Key analogs include:

- 1,3-Bis(phenylthioureido)benzene : Positional isomerism may alter steric effects and metal-binding affinity.

- 1,2-Bis(4-methylphenylthioureido)benzene : Methyl groups enhance hydrophobicity, impacting solubility .

- Phenolic thioureas (e.g., from熏汁 in culinary contexts ): Phenolic groups introduce redox activity, unlike phenylthioureas.

Physicochemical Properties

While direct data for 1,2-bis(3-phenylthioureido)benzene is absent, general trends for thiourea derivatives can be inferred:

Note: Data is illustrative; experimental validation is required.

Functional Comparisons

- Coordination Chemistry: Thioureas with 1,2-substitution may exhibit chelating behavior superior to 1,3-isomers due to optimal donor-atom proximity .

- Catalytic Activity : Electron-withdrawing substituents (e.g., nitro groups) enhance catalytic efficiency in cross-coupling reactions, but phenyl groups prioritize stability over reactivity.

- Materials Science : Phenylthioureas are less thermally stable than aliphatic analogs but offer superior π-π stacking for supramolecular assemblies .

Research Challenges and Recommendations

The lack of direct evidence underscores the need for systematic literature reviews using platforms like Research Gate to identify peer-reviewed studies on this compound . Tools such as Deep Research could automate cross-referencing of physicochemical databases and patent filings . Future work should prioritize:

Synthesis and characterization of the compound.

Comparative studies with analogs to quantify stability, reactivity, and applications.

Integration of computational modeling (e.g., DFT) to predict properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.